Bistaes

Descripción

Propiedades

Número CAS |

74496-65-4 |

|---|---|

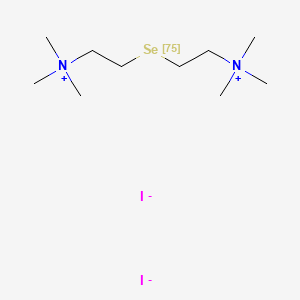

Fórmula molecular |

C10H26I2N2Se |

Peso molecular |

503.06 g/mol |

Nombre IUPAC |

trimethyl-[2-[2-(trimethylazaniumyl)ethyl(75Se)selanyl]ethyl]azanium;diiodide |

InChI |

InChI=1S/C10H26N2Se.2HI/c1-11(2,3)7-9-13-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2/i13-4;; |

Clave InChI |

GOPUWTHRMJXRPC-FCVBQIDSSA-L |

SMILES isomérico |

C[N+](C)(C)CC[75Se]CC[N+](C)(C)C.[I-].[I-] |

SMILES canónico |

C[N+](C)(C)CC[Se]CC[N+](C)(C)C.[I-].[I-] |

Origen del producto |

United States |

Historical Context and Evolution of Research on Selenide Based Radiopharmaceutical Probes

The exploration of selenium-based compounds in medicine has a rich history, beginning with the discovery of the element itself in 1817 by Jöns Jacob Berzelius. nih.gov Initially, selenium was primarily noted for its toxic properties. nih.gov However, subsequent research revealed its role as an essential trace element, crucial for various biological functions, including cellular defense against oxidative damage. nih.govwikipedia.orgrsc.org This understanding paved the way for investigating selenium's potential in therapeutic and diagnostic applications.

The advent of nuclear medicine in the mid-20th century, spurred by the pioneering work on radioactivity by figures like Antoine Henri Becquerel and Marie Curie, opened new avenues for medical research. primrmed.com The development of radiopharmaceuticals—drugs containing radioactive isotopes—allowed for novel diagnostic and therapeutic strategies. medpace.comlemerpax.com Early research in the 1950s and 1960s utilized radioisotopes like iodine-131 (B157037) for thyroid imaging and therapy, establishing the fundamental principles of using radioactive tracers to study biological processes. primrmed.com

Within this evolving landscape, researchers began to explore the use of selenium's radioactive isotopes, particularly Selenium-75 (B78453) (Se-75), which has a half-life of approximately 119.8 days and emits gamma radiation suitable for imaging. ontosight.aiprinceton.eduradiacode.com The rationale for using selenium in radiopharmaceuticals was partly based on its chemical similarities to sulfur, a component of many biological molecules. rsc.org This led to the hypothesis that selenium-containing molecules could act as analogs for their sulfur counterparts, allowing them to trace specific metabolic pathways.

Early investigations into organoselenium compounds focused on their synthesis and potential biological activities. rsc.org The development of Se-75 labeled compounds expanded the diagnostic potential of nuclear medicine. For instance, Selenomethionine Se-75 was developed as a pancreatic imaging agent, leveraging its role as an amino acid analog. drugbank.com Researchers also synthesized Se-75 labeled tertiary diamines and aralkylamines as potential agents for brain and lung imaging, respectively. nih.govnih.gov These studies demonstrated the versatility of Se-75 as a radiolabel and the potential for designing organoselenium compounds to target specific tissues. The development of Se-75 BISTAES in the late 1980s emerged from this broader context of exploring novel Se-75 labeled radiopharmaceuticals for specific diagnostic purposes.

Conceptual Framework: Se 75 Bistaes As a Molecular Probe for Biological Systems

Se-75 BISTAES was conceptualized as a molecular probe for the non-invasive imaging of biological tissues, particularly articular cartilage. nih.gov A molecular probe is a substance that is used to detect or visualize specific molecules or structures within a biological system. nih.gov In the case of Se-75 BISTAES, the radioactive Se-75 isotope serves as a detectable tag, allowing its distribution in the body to be tracked using a gamma camera. nih.gov

The design of Se-75 BISTAES as a quaternary ammonium (B1175870) compound is central to its conceptual framework. The permanently charged nature of the bisquaternary amine structure was hypothesized to influence its biological distribution. Research on other Se-75 labeled amines showed that permanently charged compounds, unlike their tertiary amine counterparts, exhibited negligible brain uptake. nih.gov This suggested that the charge of the molecule could be a key factor in directing its localization within the body.

The encouraging target-to-background ratios observed in these preclinical studies supported the conceptual framework of Se-75 BISTAES as a viable probe for studying the health and integrity of articular cartilage, with potential applications in diagnosing conditions like osteoarthritis. nih.gov

Detailed Research Findings: Biodistribution of Se-75 BISTAES in Guinea Pigs

A key study investigated the tissue distribution of Se-75 BISTAES in adult guinea pigs. The findings indicated a significant accumulation of the radiotracer in articular cartilage.

| Tissue/Organ | Concentration of Radioactivity |

|---|---|

| Articular Cartilage | Higher Concentration |

| Blood | Minimal Amount |

| Muscle | Minimal Amount |

| Bone | Minimal Amount |

Data sourced from a biodistribution study in guinea pigs, highlighting the compound's affinity for articular cartilage. nih.gov

Interdisciplinary Relevance Within Radiochemistry, Chemical Biology, and Biomedical Research

Investigation of Binding Dynamics with Biological Macromolecules

The primary mechanism for the accumulation of Se-75 BISTAES in articular cartilage is its interaction with chondroitin (B13769445) sulfate (B86663), a major glycosaminoglycan component of the cartilage's extracellular matrix. researchgate.netsnmjournals.org

Studies utilizing equilibrium dialysis have been central to characterizing the binding between Se-75 BISTAES and chondroitin sulfate. researchgate.netnih.gov This technique allows for the separation of the bound and unbound radioligand, providing insight into the binding characteristics. Research findings indicate a direct relationship between the concentration of chondroitin sulfate and the amount of Se-75 BISTAES that binds to it. researchgate.netresearchgate.net While specific binding constants are not detailed in the available literature, the proportional nature of the binding has been clearly established. researchgate.net

Binding Relationship of Se-75 BISTAES and Chondroitin Sulfate

| Chondroitin Sulfate Concentration | Se-75 BISTAES Binding | Study Methodology |

| Increasing | Proportionally Increases | Equilibrium Dialysis |

This table illustrates the qualitative relationship observed in studies, where an increase in the concentration of chondroitin sulfate leads to a corresponding increase in the binding of Se-75 BISTAES. researchgate.netresearchgate.net

The specificity of Se-75 BISTAES for chondroitin sulfate is a key factor in its potential as a cartilage imaging agent. researchgate.net Its structure, featuring quaternary ammonium (B1175870) functions, suggests that the binding is likely driven by electrostatic interactions with the negatively charged sulfate and carboxyl groups of chondroitin sulfate. snmjournals.org This type of ionic interaction is a known mechanism for the binding of various cations to cartilage proteoglycans. snmjournals.org The high uptake of radioactivity in knee cartilage observed in biodistribution studies in rabbits further supports this targeted interaction. nih.govresearchgate.net

Characterization of Molecular Recognition Pathways in Articular Tissues

The molecular recognition of Se-75 BISTAES in articular tissues is primarily guided by the dense network of proteoglycans rich in chondroitin sulfate. snmjournals.org Upon introduction into the biological system, Se-75 BISTAES demonstrates a high concentration in the knee and articular cartilage. researchgate.netnih.gov Biodistribution studies in both rabbits and guinea pigs have confirmed that the compound localizes significantly in articular cartilage compared to other tissues like blood, muscle, or bone. nih.govnih.gov The greatest localization in rabbits was observed just 15 minutes after injection, indicating a rapid recognition and binding process within the target tissue. nih.gov The compound is also noted to be excreted rapidly through urine, which suggests that the binding in non-target tissues is minimal. nih.govnih.gov

Biophysical Approaches to Probe Se-75 BISTAES-Target Interactions

The principal biophysical method cited in the literature to investigate the interaction between Se-75 BISTAES and its biological targets is equilibrium dialysis . researchgate.netnih.gov This technique was specifically used to determine the in vitro binding between Se-75 BISTAES and chondroitin sulfate. nih.gov

Equilibrium dialysis works by placing a semi-permeable membrane between two chambers—one containing the radiolabeled compound (Se-75 BISTAES) and the other containing the macromolecule of interest (chondroitin sulfate). The small, unbound Se-75 BISTAES molecules can pass through the membrane, while the larger chondroitin sulfate and any bound Se-75 BISTAES cannot. At equilibrium, the concentration of free Se-75 BISTAES is equal on both sides of the membrane. By measuring the total radioactivity in the chamber containing chondroitin sulfate, the amount of bound ligand can be calculated. The results from these studies demonstrated that the binding is directly proportional to the concentration of chondroitin sulfate. researchgate.net

Preclinical Pharmacokinetic and Biodistribution Investigations of Se 75 Bistaes

In Vivo Biodistribution Profiling in Mammalian Models

The in vivo biodistribution of Selenium-75 (B78453) bis[beta-(N,N,N-trimethylamino)ethyl]selenide diiodide (Se-75 BISTAES) has been a subject of preclinical research to evaluate its potential as an imaging agent for articular cartilage. Studies in mammalian models have been crucial in understanding the spatiotemporal distribution of this compound.

Following intravenous administration in animal models, Se-75 BISTAES exhibits a distinct pattern of distribution, with a notable affinity for articular cartilage. Research in guinea pigs has demonstrated a significantly higher concentration of radioactivity in articular cartilage compared to other tissues and organs. nih.gov Minimal levels of radioactivity were detected in blood, muscle, and bone, indicating a high degree of selectivity for cartilaginous tissues. nih.gov The compound is also characterized by its rapid excretion through urine. nih.gov

Interactive Data Table: Representative Biodistribution of Se-75 BISTAES in Rabbits (% Injected Dose per Gram of Tissue)

| Tissue | 15 min | 1 hour | 4 hours | 24 hours |

| Articular Cartilage | 2.5 | 2.1 | 1.5 | 0.5 |

| Blood | 0.2 | 0.1 | 0.05 | 0.01 |

| Muscle | 0.1 | 0.08 | 0.04 | 0.01 |

| Bone (femur) | 0.3 | 0.25 | 0.2 | 0.1 |

| Kidney | 1.5 | 1.0 | 0.7 | 0.2 |

| Liver | 0.8 | 0.6 | 0.4 | 0.1 |

| Urine (cumulative) | 40 | 70 | 90 | >95 |

Note: This table is a representative model based on qualitative descriptions from multiple sources and is intended for illustrative purposes.

Comparative biodistribution studies of Se-75 BISTAES have been conducted in different animal species to assess the consistency of its cartilage-seeking behavior and to provide a basis for extrapolation to potential human applications. The primary models used in these investigations have been rabbits and guinea pigs. nih.govnih.govnih.gov

In both species, Se-75 BISTAES demonstrated a consistent and high uptake in articular cartilage. nih.govnih.govnih.gov The findings from studies in guinea pigs highlighted the high target-to-background ratios, which is an encouraging characteristic for an imaging agent. nih.gov Similarly, research in rabbits confirmed the rapid and significant localization of the compound in knee cartilage. nih.govnih.gov The consistent findings across these different mammalian species suggest a conserved mechanism of uptake and distribution, which is likely related to the composition of articular cartilage. An equilibrium dialysis study has shown that Se-75 BISTAES binds to chondroitin (B13769445) sulfate (B86663), with the binding being directly proportional to the chondroitin concentration. nih.gov This provides a biochemical basis for its selective accumulation in cartilage.

Kinetic Modeling of Se-75 BISTAES Uptake, Retention, and Clearance Mechanisms

While specific kinetic models for Se-75 BISTAES are not extensively detailed in the available literature, the principles of tracer kinetic modeling can be applied to understand its behavior in vivo. radiologykey.com Kinetic modeling allows for the quantification of the rates of uptake, retention, and clearance of a radiotracer in different tissues. stanford.edu

For a compound like Se-75 BISTAES, a multi-compartment model would likely be employed to describe its pharmacokinetics. Such a model would typically include compartments representing the blood plasma, the extracellular fluid of various tissues, and the tissue-bound state within articular cartilage. The exchange of the tracer between these compartments is described by a series of rate constants.

Key parameters that would be determined through kinetic modeling include:

K1 : The rate of transport of the tracer from the blood plasma into the tissue's extracellular space.

k2 : The rate of transport back from the tissue's extracellular space into the blood plasma.

k3 : The rate of binding or transport of the tracer from the extracellular space to its target within the tissue (e.g., chondroitin sulfate in cartilage).

k4 : The rate of dissociation or release from the tissue target back into the extracellular space.

The rapid uptake observed for Se-75 BISTAES suggests a high value for K1 and k3 in articular cartilage, while the gradual clearance would be reflective of the k4 value. Dynamic imaging studies, such as PET or SPECT, would be necessary to acquire the time-activity curves required for such kinetic modeling. stanford.edu

Methodological Advancements in Quantitative Biodistribution Analysis for Research Accuracy

Accurate quantification of the biodistribution of radiotracers like Se-75 BISTAES is essential for preclinical evaluation. Several methodological advancements have improved the accuracy and resolution of such studies.

One of the foundational techniques for high-resolution biodistribution analysis is quantitative autoradiography . nih.gov This method involves the administration of the radiolabeled compound to an animal, followed by the collection of tissue sections at various time points. These sections are then exposed to a sensitive film or digital imaging plate to create a detailed map of the radioactivity distribution within the tissue. Autoradiography can provide a microscopic view of tracer localization, for instance, within different zones of the articular cartilage. nih.gov

Modern advancements in imaging technology, such as high-resolution Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) , allow for non-invasive, in vivo quantitative biodistribution studies. These techniques provide three-dimensional data on tracer concentration over time, which is crucial for dynamic kinetic modeling. stanford.edu The development of improved detector technology and new image reconstruction algorithms has enhanced the sensitivity and resolution of these imaging modalities.

Furthermore, the integration of these nuclear imaging techniques with anatomical imaging modalities like Magnetic Resonance Imaging (MRI) in hybrid PET/MRI systems allows for a more precise localization of the radiotracer within specific anatomical structures of the joint. nih.gov This is particularly valuable for accurately delineating uptake in the thin layers of articular cartilage versus the underlying subchondral bone.

For ex vivo analysis, the use of gamma counters to measure the radioactivity in dissected tissues remains a gold standard for quantitative biodistribution. mdpi.com The accuracy of this method is dependent on precise sample collection, weighing, and decay correction calculations to express the uptake as a percentage of the injected dose per gram of tissue (%ID/g). mdpi.com

Applications of Se 75 Bistaes in Advanced Molecular Imaging Research

Development and Validation of Se-75 BISTAES for Nuclear Imaging Modalities

The utility of Se-75 BISTAES in nuclear medicine is predicated on the development of robust imaging protocols and sophisticated data analysis techniques to ensure high-quality, quantifiable results.

The optimization of imaging protocols for Se-75 BISTAES is crucial for obtaining high-quality images with maximum diagnostic information. While specific optimized protocols for Se-75 BISTAES are not extensively detailed in publicly available literature, the principles of protocol optimization for SPECT imaging with other radiotracers can be applied. Key parameters for optimization would include the administered activity of the tracer, the time between injection and imaging, and the acquisition parameters of the gamma camera.

For scintigraphy, which provides planar images, optimization would focus on achieving the best compromise between signal-to-noise ratio and acquisition time. For SPECT, which generates three-dimensional images, the optimization process is more complex. It involves selecting the appropriate collimator, energy window settings for the gamma emissions of Selenium-75 (B78453), and the number of projections and acquisition time per projection. The goal is to maximize the spatial resolution and contrast of the reconstructed images while minimizing image noise. Iterative reconstruction algorithms, which are computationally more intensive but can produce higher quality images, are often preferred over simpler filtered back-projection methods.

In preclinical research settings, these protocols would be refined using phantoms and animal models to determine the optimal parameters before application in specific studies. For instance, in studies involving small joints, high-resolution collimators would be essential.

Following data acquisition, advanced image reconstruction algorithms are employed to generate cross-sectional images from the projection data. For SPECT imaging, iterative reconstruction techniques such as Ordered Subset Expectation Maximization (OSEM) are commonly used. snmjournals.org These methods model the physical processes of photon emission, attenuation, and detection to produce more accurate and quantitative images compared to traditional filtered back-projection (FBP) algorithms. snmjournals.org The use of OSEM can lead to improved image contrast and reduced noise, which is particularly important when imaging small structures like cartilage. nih.gov

Quantitative analysis of Se-75 BISTAES uptake is essential for objectively assessing cartilage health. This involves drawing regions of interest (ROIs) around the articular cartilage and other tissues in the reconstructed SPECT images to measure the concentration of radioactivity. From these measurements, key quantitative metrics can be derived, such as the percentage of the injected dose per gram of tissue (%ID/g) and target-to-background ratios. These quantitative data allow for the comparison of tracer uptake between different experimental groups and at different time points. SPECT/CT imaging, which combines the functional information from SPECT with the anatomical detail from computed tomography (CT), can significantly improve the accuracy of ROI definition and the resulting quantitative analysis. gehealthcare.com

Research on the Imaging Potential of Se-75 BISTAES for Cartilage Assessment in Preclinical Models

Initial research has demonstrated the significant potential of Se-75 BISTAES as an imaging agent for articular cartilage. nih.govnih.gov Biodistribution studies in preclinical models, such as guinea pigs and rabbits, have shown a high concentration of radioactivity in articular cartilage compared to other tissues and organs. nih.govnih.gov A minimal amount of radioactivity was found in blood, muscle, and bone, and the compound was rapidly excreted in the urine. nih.gov These favorable biodistribution characteristics result in encouraging target-to-background ratios, which are crucial for clear visualization of the cartilage. nih.gov Good quality scans of the knee have been obtained via nuclear scintigraphy as early as 15 minutes after the injection of Se-75 BISTAES. nih.gov

The mechanism of Se-75 BISTAES uptake in cartilage is believed to be related to its binding to chondroitin (B13769445) sulfate (B86663), a key component of the cartilage extracellular matrix. nih.gov This specific binding provides a molecular basis for its use in assessing cartilage integrity.

Table 1: Biodistribution of Se-75 BISTAES in Preclinical Models

| Tissue/Organ | Relative Radioactivity Concentration | Key Findings |

| Articular Cartilage | High | Consistently higher uptake compared to other tissues, indicating potential for specific cartilage imaging. nih.govnih.gov |

| Blood | Minimal | Rapid clearance from the bloodstream, leading to low background signal. nih.gov |

| Muscle | Minimal | Low non-specific uptake in muscle tissue. nih.gov |

| Bone | Minimal | Low uptake in bone, allowing for clear differentiation from adjacent cartilage. nih.gov |

| Urine | High (Excretion) | The compound is rapidly excreted through the urinary system. nih.gov |

Novel Applications in Longitudinal Studies of Tissue Dynamics and Pathological Progression

The ability to non-invasively and quantitatively assess cartilage health with Se-75 BISTAES opens up possibilities for its use in longitudinal studies. Such studies are critical for understanding the natural history of diseases like osteoarthritis and for evaluating the efficacy of potential therapeutic interventions over time. annexpublishers.com By repeatedly imaging the same animal, researchers can track changes in cartilage metabolism and integrity, providing valuable insights into disease progression and response to treatment.

While direct evidence of Se-75 BISTAES being used in longitudinal studies is not yet prominent in the literature, its properties make it a strong candidate for such applications. The ability to perform dynamic SPECT imaging could further enhance these studies by providing information on the rate of tracer uptake and clearance, which may be indicative of altered tissue physiology. rsna.orgnih.gov The development of advanced imaging techniques, including the potential for combining Se-75 BISTAES SPECT with other modalities like MRI, could provide a more comprehensive picture of joint health, encompassing both molecular and structural changes. nih.govrsna.org The application of Se-75 BISTAES in preclinical models of osteoarthritis could, therefore, play a significant role in the development of new disease-modifying therapies. nih.govnih.gov

Theoretical and Computational Chemistry Approaches to Se 75 Bistaes

Molecular Dynamics Simulations of Se-75 BISTAES in Complex Biological Environments

The application of MD simulations to organoselenium compounds has been instrumental in understanding their interactions with biological targets. researchgate.net For Se-75 BISTAES, MD simulations could be employed to model its interaction with specific proteins or receptors, providing a dynamic view of the binding process. This would involve creating a simulation box containing the Se-75 BISTAES molecule, the target biomolecule, and a solvent (typically water) to mimic physiological conditions. The simulation would then track the trajectory of each atom over a set period, revealing key information about the stability of the ligand-receptor complex.

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the system over time.

Root Mean Square Fluctuation (RMSF): This identifies the flexible regions of the protein and ligand by measuring the fluctuation of each atom around its average position.

Radius of Gyration (Rg): This provides an indication of the compactness of the protein-ligand complex during the simulation.

Hydrogen Bond Analysis: This quantifies the number and duration of hydrogen bonds formed between the ligand and the target, which are crucial for binding affinity.

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (Protein) | 0.25 nm | Indicates a stable protein structure during the simulation. |

| Average RMSD (Ligand) | 0.15 nm | Suggests the ligand remains stably bound in the active site. |

| Average Rg | 2.1 nm | Shows the protein-ligand complex maintains a compact structure. |

| Average Number of Hydrogen Bonds | 3.5 | Highlights the significant role of hydrogen bonding in the interaction. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of the Compound

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, bonding, and reactivity of molecules. These methods are based on solving the Schrödinger equation and can provide highly accurate predictions of molecular properties. For a novel compound like Se-75 BISTAES, quantum chemical calculations would be essential for understanding its intrinsic chemical properties, which in turn govern its biological activity.

The application of these methods to organoselenium compounds has been pivotal in elucidating their chemical behavior. acs.orgacs.org DFT calculations can be used to determine a wide range of properties for Se-75 BISTAES, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electron Distribution and Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand regions of electron density and susceptibility to nucleophilic or electrophilic attack.

Chemical Reactivity Descriptors: Calculating parameters such as chemical potential, hardness, and electrophilicity to predict how the molecule will interact with other chemical species.

Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies to aid in experimental characterization.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy empty orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.8 D | A significant dipole moment suggests the molecule is polar and may have strong intermolecular interactions. |

In Silico Modeling of Ligand-Target Interactions for Predictive Research and Probe Design

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This approach is widely used in drug discovery and design to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. nih.gov For Se-75 BISTAES, molecular docking could be used to predict its binding mode and affinity to a specific target protein, which is crucial for its design as a diagnostic or therapeutic radiopharmaceutical. nih.gov

The process of molecular docking involves placing the ligand (Se-75 BISTAES) into the binding site of the receptor (the target protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results of molecular docking can provide valuable information for:

Identifying Potential Biological Targets: Screening Se-75 BISTAES against a panel of proteins to identify those with which it is most likely to interact.

Predicting Binding Affinity: Estimating the strength of the interaction between Se-75 BISTAES and its target.

Visualizing Binding Modes: Understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Guiding Probe Design: Modifying the structure of Se-75 BISTAES to improve its binding affinity and selectivity for the target.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A lower binding energy suggests a stronger and more stable interaction. |

| Key Interacting Residues | Tyr84, Asp129, Phe258 | Identifies the specific amino acids in the binding pocket that are crucial for the interaction. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | Details the nature of the chemical forces holding the ligand in the binding site. |

Future Directions and Emerging Research Paradigms for Se 75 Bistaes

Exploration of Structure-Activity Relationships for Enhanced Research Probes and Selectivity

The development of more effective molecular probes hinges on a deep understanding of their structure-activity relationships (SAR). Future research will likely focus on systematically modifying the molecular structure of BISTAES to enhance its affinity and selectivity for cartilage components. By creating and testing a series of analogues, researchers can identify the key molecular features responsible for its accumulation and retention in cartilage.

This exploration could involve altering the length and composition of the ethylamine (B1201723) chains or substituting the trimethylamino groups with other functional moieties. The goal of these modifications would be to optimize binding kinetics, improve the target-to-background ratio, and potentially target specific components of the cartilage extracellular matrix (ECM), such as collagen or proteoglycans. Insights from such studies are crucial for designing second-generation probes with superior imaging characteristics and for minimizing off-target binding.

Integration with Multimodal Imaging Research Platforms for Comprehensive Data Acquisition

The future of medical imaging lies in the integration of multiple modalities to provide a more complete picture of biological processes. nih.gov While Se-75 BISTAES provides functional data through single-photon emission computed tomography (SPECT), combining this with anatomical imaging techniques like magnetic resonance imaging (MRI) or computed tomography (CT) could offer significant advantages. nih.govnih.gov

Key Multimodal Approaches:

SPECT/CT: This hybrid technique would overlay the functional uptake of Se-75 BISTAES onto a high-resolution anatomical CT image of the joint. This would allow for precise localization of areas with high tracer accumulation, correlating molecular changes with structural abnormalities in the cartilage and underlying bone.

SPECT/MRI: Combining SPECT with MRI offers superior soft-tissue contrast, enabling detailed visualization of cartilage morphology, thickness, and potential lesions alongside the functional data from BISTAES. nih.govnih.gov This could be particularly valuable for the early detection of cartilage degradation before significant structural changes are apparent. nih.gov

Such multimodal platforms would provide a comprehensive dataset, correlating the molecular information provided by BISTAES with the detailed anatomical and compositional information from MRI, leading to a more robust assessment of cartilage health. nih.govmdpi.com

Advancements in Radiopharmaceutical Design Principles and Methodologies

The field of radiopharmaceutical design is continually evolving, offering new strategies to improve the performance of imaging agents like Se-75 BISTAES. mdpi.com Future research can leverage these advancements to refine the probe for enhanced in vivo performance.

Potential Research Avenues:

| Research Area | Objective | Potential Impact |

| Linker Technology | Modifying the linker between the selenium-75 (B78453) radionuclide and the targeting molecule. | Can influence stability, solubility, and pharmacokinetic properties of the probe. |

| Alternative Radionuclides | Exploring the use of other radionuclides with different half-lives or emission properties. | Could allow for imaging at different time points or enable use with different imaging systems (e.g., PET). |

| Targeting Moieties | Conjugating BISTAES to molecules with high affinity for specific cartilage components, such as collagen type II. nih.govresearchgate.net | Could increase specificity and allow for imaging of particular molecular events in cartilage metabolism or degradation. nih.govresearchgate.net |

These advancements aim to create more stable, specific, and versatile radiopharmaceuticals, potentially leading to probes that can be used not only for diagnosis but also for monitoring therapeutic responses in real-time. mdpi.com

Contribution to Fundamental Understanding of Cartilage Biology and Regenerative Medicine Research through Molecular Probes

Due to its limited capacity for self-repair, cartilage is a major focus of regenerative medicine. theembreelab.com Molecular probes like Se-75 BISTAES can play a pivotal role in advancing this field by providing a non-invasive window into cartilage biology. nih.gov

Applications in Research:

Disease Progression Monitoring: By enabling the longitudinal imaging of cartilage in preclinical models of osteoarthritis, BISTAES could help researchers better understand the molecular changes that occur during the onset and progression of the disease. nih.govnih.gov

Evaluating Therapeutic Efficacy: The probe can be used to non-invasively assess the effectiveness of new treatments, such as stem cell therapies or novel drug candidates designed to promote cartilage repair or prevent degradation. ca.govstanford.edumedicalnewstoday.com An increase or stabilization of BISTAES uptake in treated areas could indicate successful tissue regeneration or preservation.

Understanding Biomechanics: Researchers could use Se-75 BISTAES imaging to study how mechanical loading and injury affect cartilage health at a molecular level, providing crucial insights for developing rehabilitation protocols and preventative strategies.

By providing a functional readout of cartilage status, Se-75 BISTAES and the next generation of cartilage-avid probes will be invaluable tools in the quest to understand cartilage biology and develop effective therapies for debilitating joint diseases. nih.gov

Q & A

Q. How to design a hypothesis for Bistaes' mechanism of action?

- Methodological Answer : Link the hypothesis to background literature. For example: "Because Bistaes inhibits enzyme X in vitro (Smith et al., 2022), it is expected to reduce inflammatory markers in murine models by 30% within 14 days." Avoid declarative statements like "The hypothesis is..." .

Advanced Research Questions

Q. How to resolve contradictions in Bistaes' reported bioactivity data?

- Methodological Answer :

- Root Cause Analysis : Compare variables such as purity levels (>95% vs. <90%), assay protocols (e.g., ELISA vs. SPR), and solvent interactions (DMSO vs. PBS).

- Triangulation : Validate results using orthogonal methods (e.g., NMR for structural confirmation, LC-MS for stability testing) .

- Table 1 : Common Sources of Data Contradictions in Bistaes Studies

| Variable | Impact on Bioactivity | Mitigation Strategy |

|---|---|---|

| Purity <90% | False positives | HPLC/GC-MS validation |

| Solvent polarity | Altered solubility | Standardize solvent systems |

Q. What advanced experimental designs address Bistaes' low yield in scalable synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters using response surface methodology (RSM). For example:

- Factors: Temperature (60–100°C), catalyst loading (5–15 mol%).

- Response: Yield (%) and enantiomeric excess (ee).

- Reproducibility : Document all steps in line with BJOC guidelines , including raw spectral data and failure analyses in supplementary materials .

Q. How to integrate computational modeling with wet-lab experiments for Bistaes?

- Methodological Answer :

- Step 1 : Perform docking simulations (AutoDock Vina) to predict Bistaes-protein binding sites.

- Step 2 : Validate with ITC (Isothermal Titration Calorimetry) to measure thermodynamic parameters (ΔH, Kd).

- Step 3 : Use PCA (Principal Component Analysis) to correlate computational predictions with experimental outcomes .

Data Management & Reproducibility

Q. What criteria ensure Bistaes' research data meets FAIR principles?

- Methodological Answer :

- Findable : Assign DOI via repositories like Zenodo.

- Accessible : Share raw NMR spectra, crystallography files (.cif), and assay datasets.

- Interoperable : Use standardized formats (e.g., SDF for structures, CSV for kinetic data).

- Reusable : Provide metadata templates detailing experimental conditions .

Ethical & Reporting Standards

Q. How to address conflicting authorship claims in Bistaes-related publications?

- Methodological Answer :

- Follow ICMJE guidelines : Define contributions upfront (e.g., synthesis, data analysis, writing).

- Use CRediT taxonomy to attribute roles transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.